2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol is a complex organic compound This molecule is notable for its intricate structure, combining features of piperazine, pyrimidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is:
Formation of the oxadiazole ring: : Starting from appropriate nitrile and hydrazine derivatives under specific acidic or basic conditions.
Synthesis of pyrimidine ring: : Through the condensation reactions of β-diketones with amidines or related compounds.
Piperazine attachment: : Via substitution reactions, coupling the pyrimidine and piperazine rings.
Final assembly: : Combining the oxadiazole, pyrimidine, and piperazine units through sequential nucleophilic substitutions and condensations.
Industrial Production Methods
Industrial-scale production often mirrors laboratory methods but requires optimization for yield, efficiency, and cost-effectiveness. High-pressure reactors, catalytic systems, and continuous flow techniques may be employed to scale the reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: : Reduction reactions may target the oxadiazole ring, affecting its aromaticity.
Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, given the diverse functional groups present.
Common Reagents and Conditions
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Including lithium aluminum hydride or catalytic hydrogenation.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are frequently used.
Major Products
Depending on the reaction conditions, products may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with altered aromatic structures.
Various substitution products involving the replacement of hydrogen atoms or functional groups.
Scientific Research Applications
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol has broad research applications:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential, especially in the realm of antitumor and antimicrobial agents.
Industry: : Utilized in material science for the development of novel polymers and coatings.
Mechanism of Action
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways: : Its effects could be mediated through modulation of signaling pathways, inhibition of specific enzymes, or alteration of gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol stands out due to its unique combination of functional groups:
Similar Compounds
Compounds with oxadiazole rings, such as 3-(methoxymethyl)-1,2,4-oxadiazole derivatives.
Pyrimidine-based molecules, frequently found in antiviral and anticancer research.
Piperazine-containing compounds, often explored for their central nervous system activity.
This combination provides a versatile platform for further functionalization and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-22-9-12-17-14(23-18-12)11-8-15-10-16-13(11)20-4-2-19(3-5-20)6-7-21/h8,10,21H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJWQIRPOWVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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